Potassium L-aspartate

Description

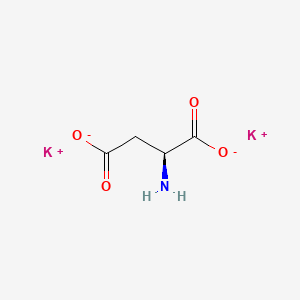

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;(2S)-2-aminobutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALZAKZWHFNIC-JIZZDEOASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5K2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) |

Source

|

| Record name | Dipotassium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891147 |

Source

|

| Record name | Aspartic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-89-0, 14007-45-5, 64723-18-8, 1115-63-5 |

Source

|

| Record name | Dipotassium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064723188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, homopolymer, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74X989P9A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium L-aspartate chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Potassium L-Aspartate

Abstract

Potassium L-aspartate, the potassium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest across multiple scientific disciplines. Its unique combination of providing a bioavailable source of potassium ions and an actively metabolic anion makes it a valuable component in pharmaceutical formulations, dietary supplements, and advanced research applications.[1][2] This guide offers a comprehensive overview of its core chemical properties, molecular structure, synthesis, and analytical methodologies. It is intended for researchers, scientists, and drug development professionals, providing in-depth technical details and field-proven insights into its practical applications.

Molecular Identity and Structure

Nomenclature and Identification

Potassium L-aspartate is known by several synonyms, which are crucial to recognize when reviewing technical literature.

-

Systematic IUPAC Name : Potassium (2S)-2-aminobutanedioate.[3]

-

Common Synonyms : L-Aspartic acid potassium salt, Monopotassium L-aspartate, Potassium hydrogen aspartate, Aspara K.[4]

-

CAS Number : The primary identifier for the monopotassium salt is 1115-63-5 .[4][5][6] Other CAS numbers may refer to different salt forms or hydrates, such as 14007-45-5 for a dipotassium salt form.[3][7]

Chemical Formula and Molecular Weight

The chemical identity of potassium L-aspartate can vary slightly based on its hydration state. The most commonly referenced forms are:

-

Anhydrous Monopotassium Salt : C₄H₆KNO₄, with a molar mass of approximately 171.19 g/mol .[4][6]

-

Monohydrate : C₄H₆KNO₄·H₂O, with a molar mass of 171.19 g/mol .[4]

-

Hemihydrate : C₄H₆KNO₄·0.5H₂O, with a molecular weight of 180.2 g/mol .[8]

The presence of water of hydration should be considered in quantitative analyses and formulation calculations.

Structural Elucidation

Potassium L-aspartate is an ionic compound formed through the neutralization of one of the carboxylic acid groups of L-aspartic acid with potassium. The resulting structure consists of a potassium cation (K⁺) and an L-aspartate anion.

Caption: 2D representation of Potassium L-Aspartate.

Stereochemistry

The "L-" designation is of paramount importance, referring to the specific stereoisomer of aspartic acid. It indicates that the α-amino group is on the left side in a Fischer projection, corresponding to an (S) configuration at the α-carbon according to Cahn-Ingold-Prelog rules. This specific stereochemistry is critical for its biological activity, as living systems are highly stereospecific. L-aspartate is the naturally occurring isomer involved in metabolic processes.[9]

Physicochemical Properties

A thorough understanding of the physicochemical properties of potassium L-aspartate is essential for its handling, formulation, and application.

Physical State and Appearance

Under standard conditions (25 °C, 100 kPa), potassium L-aspartate is a white to off-white crystalline powder.[4][10] It is typically odorless.[10]

Solubility Profile

Potassium L-aspartate exhibits high aqueous solubility, a key property for its use in oral and parenteral formulations.

-

Water : Freely soluble.[4][10] A solubility of over 100 g/L has been reported.[8]

-

Alcohol : Slightly soluble.[10]

-

Nonpolar Solvents : Practically insoluble.[10]

This solubility profile is consistent with its ionic salt character.

Acidity, Basicity, and pH

The pH of a potassium L-aspartate solution is governed by the pKa values of its parent molecule, L-aspartic acid. L-aspartic acid is an amphoteric molecule with three ionizable groups.[11]

-

pKa₁ (α-carboxyl group) : ~1.88

-

pKa₂ (β-carboxyl side chain) : ~3.65

-

pKa₃ (α-amino group) : ~9.60

In monopotassium L-aspartate, the most acidic carboxyl group is deprotonated. Aqueous solutions of the salt typically have a pH range of 6.0 to 7.5 , making it a suitable buffering agent near physiological pH.[12][13]

Stability and Storage Recommendations

For long-term integrity, potassium L-aspartate should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[10] It is important to protect the compound from moisture to prevent caking and potential degradation.[10] For stock solutions in a research context, storage at -20°C to -80°C can ensure stability for one to two years.[14]

Summary of Physicochemical Data

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [4][10] |

| Molecular Formula | C₄H₆KNO₄ (anhydrous) | [4][6] |

| Molar Mass | ~171.19 g/mol (anhydrous/monohydrate) | [4][6] |

| CAS Number | 1115-63-5 | [4][5][6] |

| Solubility in Water | Freely soluble (>100 g/L) | [4][8][10] |

| pH of Solution | 6.0 - 7.5 | [12][13] |

| Storage | Cool, dry, sealed container | [10] |

Synthesis and Chemical Reactivity

Common Synthesis Pathway

The industrial and laboratory synthesis of potassium L-aspartate is a straightforward acid-base reaction. The process typically involves reacting L-aspartic acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an aqueous solvent.[12][15] The reaction is driven to completion, followed by purification and isolation steps to yield the final product.

Sources

- 1. What is Potassium L-aspartate used for? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Aspartic acid, potassium salt (1:2) | C4H5K2NO4 | CID 6454950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 5. 1115-63-5 CAS Manufactory [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Potassium L-aspartate | 14007-45-5 [chemicalbook.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 10. Potassium aspartate Powder - SYNTHETIKA [synthetikaeu.com]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]

- 13. Potassium L-Aspartate - FarmKemi [farmkemi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. CN100551900C - A kind of preparation method of potassium aspartate - Google Patents [patents.google.com]

Introduction: The Significance of L-Aspartic Acid Potassium Salt

An In-Depth Technical Guide to the Synthesis and Purification of L-Aspartic Acid Potassium Salt

This guide provides a comprehensive technical framework for the synthesis, purification, and analytical characterization of L-Aspartic Acid Potassium Salt. Designed for researchers, scientists, and drug development professionals, the narrative moves beyond simple procedural lists to elucidate the underlying chemical principles and rationale behind critical process decisions. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

L-Aspartic acid potassium salt is the potassium salt of the naturally occurring L-enantiomer of aspartic acid, a non-essential amino acid.[1][2] It serves as a crucial intermediate in pharmaceutical manufacturing and is utilized as a bioavailable source of potassium in nutritional supplements and clinical applications to address potassium deficiency (hypokalemia).[2][3] In research, it is employed in electrophysiological studies to maintain intracellular potassium levels.[2] The synthesis of a high-purity, stable form of this salt is paramount for its efficacy and safety in these applications. This document details the robust methodologies for its preparation and quality control.

Part 1: Synthesis via Aqueous Neutralization

The synthesis of L-aspartic acid potassium salt is fundamentally an acid-base neutralization reaction. The selection of reagents and the precise control of reaction parameters are critical for driving the reaction to completion while minimizing impurity formation.

Core Principles & Reagent Selection

The reaction involves the deprotonation of the carboxylic acid groups of L-aspartic acid by a potassium base to form the corresponding potassium salt.

-

L-Aspartic Acid (Starting Material): The purity of the initial L-aspartic acid is a primary determinant of the final product's quality. It is crucial to start with a high-purity grade (e.g., ≥98%) to minimize downstream purification challenges.

-

Potassium Source: The choice of the potassium base influences the reaction's thermodynamics and byproducts.

-

Potassium Hydroxide (KOH): A strong base that reacts rapidly and exothermically with L-aspartic acid. Its primary advantage is that the only byproduct is water. Careful temperature control is necessary.

-

Potassium Carbonate (K₂CO₃): A weaker base that offers a more controlled, less exothermic reaction. The reaction produces carbon dioxide gas, which must be safely vented.[4][5] This is often preferred in large-scale production for better process control.

-

-

Solvent System: Water is the solvent of choice due to its high polarity, safety, low cost, and environmental profile. Unlike methods that use organic solvents, an aqueous process avoids issues of residual solvents in the final product, which is a critical safety parameter for pharmaceutical applications.[4]

Reaction Parameter Optimization: A Causal Approach

Achieving a high yield of pure product hinges on the meticulous control of key reaction parameters.

-

Temperature: The reaction is typically conducted at an elevated temperature, often in the range of 70-80°C.[4] This serves two primary purposes: firstly, to increase the solubility of L-aspartic acid in water, which is otherwise limited[1], and secondly, to increase the reaction rate.

-

pH Control: This is arguably the most critical parameter. The final pH of the reaction solution must be carefully adjusted to a neutral or slightly alkaline range, typically between 6.0 and 8.0.[4][6][7] An acidic pH would result in incomplete salt formation, while a highly alkaline pH could promote side reactions or racemization. The pH is monitored and adjusted by the controlled addition of the potassium source.

-

Stoichiometry: A precise molar ratio of L-aspartic acid to the potassium source is calculated to ensure complete neutralization. A slight excess of the acid can be used, with the final pH adjustment bringing the reaction to its endpoint.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis stage.

Caption: Decision framework for the purification and isolation of L-aspartic acid potassium salt.

Experimental Protocol: Purification via Antisolvent Crystallization

-

Preparation: Cool the clear, particle-free filtrate from the initial purification steps to a controlled temperature (e.g., -10 to 0°C). [7][8]2. Antisolvent Addition: Slowly add a chilled organic solvent, such as ethanol, to the stirred aqueous solution. The volume of ethanol added is typically 1 to 3 times the volume of the aqueous solution. [7]3. Crystallization: As the solvent is added, the solution will become cloudy, indicating the onset of precipitation. Once the addition is complete, continue stirring at a low temperature (e.g., -20 to -30°C) for a holding period (e.g., 2-3 hours) to maximize crystal growth and yield. [5][7]4. Isolation: Collect the precipitated solid by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Washing: Wash the filter cake with a small amount of the cold organic solvent to remove residual mother liquor. [7]6. Drying: Dry the purified solid under vacuum at a mild temperature (e.g., 30-50°C) until a constant weight is achieved. [6][7]

Part 3: Quality Control and Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final L-aspartic acid potassium salt.

Key Analytical Parameters and Methods

| Parameter | Method | Purpose | Typical Specification |

| Appearance | Visual Inspection | Confirms physical state and color. | White crystalline powder. [9] |

| Identification | FT-IR Spectroscopy | Confirms the presence of characteristic functional groups and matches the reference spectrum. | Conforms to reference spectrum. |

| Assay (Purity) | HPLC / Nonaqueous Titration | Quantifies the amount of L-aspartic acid potassium salt. | ≥98.0% [10][11] |

| Specific Optical Rotation | Polarimetry | Confirms the correct enantiomeric form (L-isomer) and chiral purity. | +19.0° to +22.0° (c=8, 6mol/L HCl) [11] |

| pH (of solution) | pH Meter | Ensures the product is within the neutral range for stability and application. | 6.0 - 8.0 (for a specified concentration) [7][9] |

| Loss on Drying / Water Content | Gravimetric / Karl Fischer | Measures the amount of water and volatile matter. | Specification varies (e.g., for dihydrate vs. anhydrous). [12] |

| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining organic solvent from the purification process. | Conforms to ICH limits (e.g., <5000 ppm for Ethanol). |

Self-Validating System

The described process forms a self-validating system. A successful synthesis (validated by pH and clarity) followed by a robust crystallization (validated by yield and crystal appearance) should consistently produce a material that meets the stringent analytical specifications outlined above. Any deviation in the final analytical results points directly to a specific, identifiable stage in the synthesis or purification process that requires optimization.

Conclusion

The synthesis and purification of high-purity L-aspartic acid potassium salt is a well-defined process rooted in fundamental principles of acid-base chemistry and crystallization science. Success is not merely procedural but is achieved through a deep understanding of how reagent selection and process parameters causally affect reaction efficiency, impurity profile, and final product attributes. By implementing the controlled, multi-stage approach detailed in this guide—from precise pH management in the synthesis to the strategic selection of a crystallization method—researchers and manufacturers can reliably produce a final product that meets the high standards required for pharmaceutical and research applications.

References

- CN102875403A - Method for preparing potassium L-aspartate - Google P

-

Understanding the Chemical Properties and Synthesis of L-Aspartic Acid Potassium Salt. (URL: [Link])

- CN100551900C - A kind of preparation method of potassium aspartate - Google P

- CN108546236B - Preparation method of potassium aspartate crystal - Google P

- CN103130669B - Potassium aspartate preparation method - Google P

-

Potassium aspartate preparation method - Eureka | Patsnap. (URL: [Link])

-

Potassium asparaginate - Wikipedia. (URL: [Link])

-

On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (URL: [Link])

-

Potassium aspartate preparation method (2013) | Yang Lizhi | 3 Citations - SciSpace. (URL: [Link])

- CN102408347A - Method for separating and preparing L-aspartic acid chelated potassium dihydrate - Google P

-

Solubility of d-Aspartic Acid and l-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

- Method for purification of an amino acid using ion exchange resin - Google P

-

Thermodynamic and kinetics studies on crystallization of L-Aspartic acid and β form L-Glutamic acid: measurement and modelling - RMIT University. (URL: [Link])

-

Solid-State NMR and the Crystallization of Aspartic and Glutamic Acids - ACS Publications. (URL: [Link])

-

L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem - NIH. (URL: [Link])

-

An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. (URL: [Link])

-

POTASSIUM POLYASPARTATE - FAO Knowledge Repository. (URL: [Link])

-

Solubility of D-Aspartic Acid and L-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K | Request PDF - ResearchGate. (URL: [Link])

-

Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (URL: [Link])

-

Exploring the Principle of Ion Exchange Chromatography and Its Applications. (URL: [Link])

-

Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (URL: [Link])

-

The Origin of Life and the Crystallization of Aspartic Acid in Water - ResearchGate. (URL: [Link])

-

What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide? (URL: [Link])

-

Separation between Amino Acids and Inorganic Ions through Ion Exchange: Development of a Lumped Model | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

-

Potassium aspartate - Wikipedia. (URL: [Link])

-

Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed Central. (URL: [Link])

-

Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide - PMC. (URL: [Link])

-

Kinetics and Mechanism of oxidation of L-aspartic acid by potassium permanganate in aqueous acid medium. - ResearchGate. (URL: [Link])

Sources

- 1. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 3. Potassium L-aspartate | 14007-45-5 [chemicalbook.com]

- 4. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]

- 5. CN108546236B - Preparation method of potassium aspartate crystal - Google Patents [patents.google.com]

- 6. CN100551900C - A kind of preparation method of potassium aspartate - Google Patents [patents.google.com]

- 7. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]

- 8. Potassium aspartate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Buy Potassium L-aspartate (EVT-3569383) | 7259-25-8 [evitachem.com]

- 10. ≥98% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 11. Potassium L-Aspartate | 1115-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. CN102408347A - Method for separating and preparing L-aspartic acid chelated potassium dihydrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Intracellular Functions of Potassium L-Aspartate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium L-aspartate, a salt composed of the essential mineral potassium and the non-essential amino acid L-aspartate, serves multifaceted and critical roles within the intracellular environment. Beyond its clinical use as a potassium replenisher[1][2], its components are fundamental to core cellular processes including the maintenance of electrochemical gradients, energy metabolism, and intercellular signaling. This guide delineates the distinct and synergistic functions of intracellular potassium and L-aspartate, provides a rationale for their combined use in experimental contexts, and offers detailed protocols for their investigation. We will explore the biophysical role of potassium in setting the resting membrane potential and modulating ion channel activity, and delve into the metabolic and signaling functions of L-aspartate, particularly its involvement in the malate-aspartate shuttle, the urea cycle, and its controversial yet significant role as an excitatory neurotransmitter.

The Indispensable Role of Intracellular Potassium (K+)

Potassium is the most abundant intracellular cation, with concentrations inside the cell being approximately 30 times higher than in the extracellular fluid[3]. This steep electrochemical gradient, primarily established and maintained by the Na+/K+-ATPase pump, is the cornerstone of cellular electrical activity.

Establishing the Resting Membrane Potential

The high intracellular potassium concentration, coupled with the plasma membrane's selective permeability to K+ at rest (via "leak" channels), is the primary determinant of the negative resting membrane potential in most cells. This potential is crucial for the function of excitable cells like neurons and myocytes, as it sets the baseline from which action potentials are generated[3][4]. The Na+/K+-ATPase actively transports three sodium ions out of the cell for every two potassium ions it brings in, consuming ATP to maintain this critical gradient.

Modulation of Ion Channel Gating and Conductance

Intracellular potassium ions not only permeate through channels to create electrical currents but also directly modulate the function of the channels themselves. The gating (opening and closing) and conductance of various potassium channels, including inwardly rectifying potassium (Kir) channels, are sensitive to intracellular K+ levels[4][5]. Furthermore, aspartate residues located near the pore of certain potassium channels can influence their kinetics and conductance, highlighting a structural basis for the interaction between the channel protein and intracellular anions[6][7].

L-Aspartate: A Nexus of Metabolism and Signaling

L-aspartate is a non-essential amino acid synthesized from the citric acid cycle intermediate, oxaloacetate. Its intracellular functions are diverse, ranging from a critical node in energy metabolism to a signaling molecule in the central nervous system.

Central Hub in Cellular Metabolism

Aspartate's primary metabolic role in the brain and other tissues is to facilitate the transfer of reducing equivalents (protons and electrons) from the cytoplasm to the mitochondrial matrix via the malate-aspartate shuttle[8]. This process is essential for regenerating NAD+ in the cytoplasm, which is required for glycolysis, and for providing NADH to the electron transport chain for ATP production.

Diagram 1: The Malate-Aspartate Shuttle. This diagram illustrates how aspartate facilitates the transport of reducing equivalents into the mitochondria for ATP synthesis.

Furthermore, aspartate is a key link between the urea cycle and the citric acid cycle. It provides the second nitrogen atom for the formation of urea by condensing with citrulline to form argininosuccinate[9][10]. The carbon skeleton of aspartate is then released as fumarate, an intermediate of the citric acid cycle[11]. This connection is vital for nitrogenous waste disposal and energy metabolism. Aspartate also serves as a precursor for the synthesis of other amino acids and nucleotides[8][12].

Diagram 2: Aspartate linking the Urea and TCA Cycles. Aspartate provides a nitrogen atom to the Urea Cycle and its carbon skeleton is returned to the TCA Cycle as fumarate.

Excitatory Neurotransmitter Function

In the central nervous system (CNS), L-aspartate, along with L-glutamate, is considered a major excitatory neurotransmitter[13]. It is released from nerve terminals in a calcium-dependent manner upon depolarization[14]. While the role of glutamate is universally accepted, the precise contribution of aspartate as a primary neurotransmitter remains a subject of debate[8][15][16].

Aspartate selectively activates the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, with little to no affinity for AMPA receptors[13][17]. NMDA receptor activation is a critical event for synaptic plasticity, learning, and memory. The binding of aspartate (or glutamate) along with a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium block leads to the opening of the channel, allowing the influx of Na+ and, significantly, Ca2+ ions. This calcium influx acts as a second messenger, triggering downstream signaling cascades.

Diagram 3: L-Aspartate action at an NMDA Receptor. Depolarization causes the release of aspartate, which binds to postsynaptic NMDA receptors, leading to calcium influx and downstream signaling.

Potassium L-Aspartate in Experimental Design

The unique properties of potassium and aspartate make their combination, often as a potassium aspartate solution, a tool of choice in electrophysiological research, particularly in patch-clamp studies[2].

Rationale for Use in Patch-Clamp Pipette Solutions

The goal of a whole-cell patch-clamp experiment is often to measure ionic currents across the cell membrane while controlling the intracellular environment[18][19]. The solution inside the recording pipette, which dialyzes with the cell's cytoplasm, must be carefully formulated. A potassium aspartate-based solution is frequently used for several reasons:

-

Physiological K+ Gradient: A high concentration of potassium (e.g., 120-140 mM) mimics the intracellular environment, allowing for the accurate study of potassium currents and the maintenance of a near-physiological resting potential[2][3].

-

Minimizing Chloride Contamination: Aspartate is a large, relatively immobile anion. Using aspartate instead of chloride (as in KCl) as the main anion prevents the large shifts in the chloride reversal potential that would otherwise occur. This is critical when studying GABAergic or glycinergic inhibitory currents, which are mediated by chloride channels.

-

Metabolic Support: Aspartate can provide some metabolic support to the dialyzed cell, which may help maintain cellular health and recording stability over longer periods[20].

Comparative Analysis of Internal Solutions

| Component | K-Aspartate | K-Gluconate | KCl | Rationale & Causality |

| Primary Salt | ~120 mM | ~120 mM | ~120 mM | Establishes high intracellular [K+] to mimic physiological conditions. |

| Anion | Aspartate | Gluconate | Chloride | Aspartate/Gluconate are large anions that minimize effects on Cl- currents. Chloride is used when studying K+ currents in isolation without concern for Cl- channels. |

| pH Buffer | 10 mM HEPES | 10 mM HEPES | 10 mM HEPES | Maintains intracellular pH around a stable physiological value (typically 7.2-7.4). |

| Ca2+ Buffer | 1-10 mM EGTA | 1-10 mM EGTA | 1-10 mM EGTA | Chelates intracellular calcium to prevent activation of Ca2+-dependent channels and enzymes, unless they are the subject of study. |

| ATP/GTP | 2-4 mM Mg-ATP, 0.3 mM Na-GTP | 2-4 mM Mg-ATP, 0.3 mM Na-GTP | 2-4 mM Mg-ATP, 0.3 mM Na-GTP | Provides energy for cellular processes (e.g., pumps) and is required for G-protein coupled signaling, preventing rundown of channel activity. |

Key Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording

This protocol describes the investigation of voltage-gated potassium channels in a cultured neuronal cell line using a potassium aspartate-based internal solution.

Objective: To isolate and characterize outward potassium currents while minimizing contamination from other conductances.

Methodology:

-

Preparation of Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Pipette (Internal) Solution (in mM): 125 K-Aspartate, 10 KCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. The inclusion of 10 mM KCl sets a known, high chloride reversal potential away from the potassium reversal potential.

-

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate cells on glass coverslips and mount them on the stage of an inverted microscope equipped for patch-clamp recording.

-

Establishing a Seal: Approach a cell with the pipette and apply gentle positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. This is the cell-attached configuration[19][21].

-

Achieving Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip[18]. This provides electrical and chemical access to the cell interior.

-

Data Acquisition:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell at a membrane potential of -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate voltage-gated channels.

-

Record the resulting currents. The outward currents observed will be predominantly carried by potassium ions flowing through voltage-gated potassium channels.

-

-

Self-Validation and Controls: The choice of K-aspartate as the primary internal salt validates the experiment's focus on potassium channels. Because the intracellular chloride concentration is low and fixed, and the aspartate anion is largely impermeant, the contribution of anion currents to the recorded outward current is negligible. Pharmacological validation can be achieved by applying a known potassium channel blocker, such as tetraethylammonium (TEA), to the external solution and observing a reduction in the outward current[22].

Diagram 4: Experimental Workflow for Whole-Cell Patch-Clamp. A step-by-step logical flow for performing a whole-cell voltage-clamp experiment.

Protocol: Measuring Intracellular Ion Concentrations

Objective: To measure changes in intracellular ion concentrations (e.g., Ca2+) in response to cellular stimulation, demonstrating a common application for which understanding the baseline intracellular milieu (set by K-aspartate, etc.) is critical.

Methodology:

-

Indicator Loading: Load cells with a fluorescent ion indicator dye. For calcium, Fura-2 AM is commonly used. The acetoxymethyl (AM) ester group makes the dye membrane-permeant. Intracellular esterases cleave the AM group, trapping the active indicator in the cytosol[23].

-

Experimental Setup: Place the coverslip with loaded cells in a perfusion chamber on a fluorescence microscope.

-

Ratiometric Imaging: Excite the cells alternately with two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration. This ratiometric approach corrects for variations in dye concentration, cell thickness, and illumination intensity[23][24].

-

Stimulation and Recording:

-

Establish a baseline recording of the fluorescence ratio in a standard external solution.

-

Apply a stimulus. For example, to test the effect of NMDA receptor activation, perfuse the cells with a solution containing L-aspartate and glycine.

-

Record the change in the fluorescence ratio over time. An increase in the 340/380 ratio for Fura-2 indicates an increase in intracellular calcium.

-

-

Calibration: At the end of the experiment, calibrate the fluorescence signal by sequentially exposing the cells to solutions containing a calcium ionophore (like ionomycin) to determine the maximum (Rmax, in saturating Ca2+) and minimum (Rmin, in zero Ca2+) fluorescence ratios. These values are used to convert the experimental ratios into absolute ion concentrations[23].

Conclusion

Potassium L-aspartate is more than a simple salt; its constituent ions are central players in the symphony of intracellular life. Potassium establishes the electrical landscape of the cell, governing excitability and signaling. L-aspartate sits at the crossroads of major metabolic pathways and contributes to the chemical language of the nervous system. Understanding their individual and combined functions is essential for researchers in cellular physiology and neurobiology. The strategic use of potassium L-aspartate in experimental techniques like patch-clamping underscores its utility, enabling scientists to dissect complex biological processes with greater precision and physiological relevance. Future research will continue to unravel the subtle ways in which these fundamental components regulate cellular health and disease.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Potassium L-aspartate? Patsnap. [Link]

-

Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. In Neuroscience (2nd ed.). Sinauer Associates. [Link]

-

Patsnap Synapse. (2024-06-14). What is Potassium L-aspartate used for? Patsnap. [Link]

-

Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter? Journal of Neuroscience, 35(28), 10166-10171. [Link]

-

Advanced Orthomolecular Research. Potassium | Aspartate. AOR Inc. Canada. [Link]

-

Raiteri, L., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. Journal of Neurochemistry, 110(5), 1684-1694. [Link]

-

Gou, M., et al. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Molecules, 26(15), 4487. [Link]

-

Rae, C., et al. (2025). Aspartate in the Brain: A Review. Journal of Neurochemistry. [Link]

-

Wikipedia. Potassium aspartate. [Link]

-

Miller, A. J., & Smith, S. (2012). Measuring intracellular ion concentrations with multi-barrelled microelectrodes. Methods in Molecular Biology, 913, 67-77. [Link]

-

Tomonaga, S., Erwan, E., & Denbow, D. M. (2012). Functions of brain L-aspartate and its derivatives on stress responses. Kyushu University Institutional Repository. [Link]

-

Benham, C. D., & Bolton, T. B. (1986). Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum. The Journal of Physiology, 381, 385-406. [Link]

-

Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter? PubMed, National Institutes of Health. [Link]

-

Wiemann, H., & Schober, R. (1989). Effects of potassium + magnesium aspartate on muscle metabolism and force development during short intensive static exercise. International Journal of Sports Medicine, 10(4), 282-286. [Link]

-

Carlsson, K., & Liljeborg, A. (1997). Method for intracellular imaging of ion concentrations using confocal microscopy and fluorophore lifetimes. SPIE Proceedings. [Link]

-

Clark, H. A., et al. (2011). A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging. ResearchGate. [Link]

-

Andor Technology. Analysing intracellular ion dynamics. Oxford Instruments. [Link]

-

Bertl, A., et al. (2005). In the yeast potassium channel, Tok1p, the external ring of aspartate residues modulates both gating and conductance. Pflügers Archiv - European Journal of Physiology, 451(2), 362-370. [Link]

-

Rabinovich, S., et al. (2016). Aspartate metabolism links the urea cycle with nucleic acid synthesis in cancerous proliferation. Molecular Cancer Research, 14(1_Supplement), PR05. [Link]

-

Pardo, L. A., et al. (1995). Functional role of a conserved aspartate in the external mouth of voltage-gated potassium channels. Neuron, 14(4), 807-815. [Link]

-

Marty, A., et al. (1984). A patch-clamp study of potassium channels and whole-cell currents in acinar cells of the mouse lacrimal gland. The Journal of Physiology, 357, 293-325. [Link]

-

Study Prep. What is the function of aspartate in the urea cycle? Pearson+. [Link]

-

Steinert, J. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

-

Ring, K., et al. (1976). [Interrelationship between the transport of L-aspartate and potassium ions into the cell]. Arzneimittel-Forschung, 26(6), 1195-1201. [Link]

-

Wikipedia. Urea cycle. [Link]

-

Sakmann, B., & Neher, E. (1984). Patch Clamp Techniques for Studying Ionic Channels in Excitable Membranes. Annual Review of Physiology, 46, 455-472. [Link]

-

Indiana University School of Medicine. AMINO ACID METABOLISM : UREA CYCLE. [Link]

-

Stockand, J. D., & Shapiro, M. S. (Eds.). (2006). Ion channels: methods and protocols. Humana Press. [Link]

-

Stockand, J. D., & Shapiro, M. S. (Eds.). (2012). Ion Channels: Methods and Protocols (2nd ed.). ResearchGate. [Link]

-

Morris, A. (2018). Physiology, Urea Cycle. In StatPearls. StatPearls Publishing. [Link]

-

Forrest, L. R., et al. (Eds.). (2020). Combining Computational and Experimental Approaches to Characterize Ion Channels and Transporters. Frontiers Media SA. [Link]

-

Kanehisa Laboratories. KEGG PATHWAY Database. [Link]

-

Jan, L. Y., & Jan, Y. N. (2001). Controlling potassium channel activities: Interplay between the membrane and intracellular factors. Proceedings of the National Academy of Sciences, 98(1), 14-18. [Link]

-

Wikipedia. Potassium channel. [Link]

-

Ferrer, M., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

National Institutes of Health, Office of Dietary Supplements. (2022, June 2). Potassium - Health Professional Fact Sheet. [Link]

-

Arcangeli, A., & Becchetti, A. (2021). Experimental challenges in ion channel research: uncovering basic principles of permeation and gating. La Rivista del Nuovo Cimento, 44(10), 525-566. [Link]

Sources

- 1. What is Potassium L-aspartate used for? [synapse.patsnap.com]

- 2. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 3. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Potassium channel - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. In the yeast potassium channel, Tok1p, the external ring of aspartate residues modulates both gating and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional role of a conserved aspartate in the external mouth of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 10. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Urea cycle - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scientifica.uk.com [scientifica.uk.com]

- 19. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 20. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 21. annualreviews.org [annualreviews.org]

- 22. Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Analysing intracellular ion dynamics- Oxford Instruments [andor.oxinst.com]

Potassium L-Aspartate as a Selective Excitatory Amino Acid Probe: A Technical Guide for Neuroscientists and Drug Development Professionals

Preamble: Navigating the Nuances of L-Aspartate in Excitatory Neurotransmission

In the intricate landscape of excitatory neurotransmission, L-glutamate has long been crowned the principal actor. However, its close structural analog, L-aspartate, persists as a molecule of significant interest and ongoing debate.[1][2][3][4] While some evidence supports its role as a bona fide neurotransmitter, other studies suggest it may not be packaged into synaptic vesicles and released in the same canonical manner as glutamate.[5][6] This guide eschews taking a definitive stance on this controversy. Instead, it embraces the established utility of L-aspartate, and by extension, its potassium salt, as a valuable pharmacological tool. The core strength of potassium L-aspartate in a researcher's toolkit lies in its selective agonist activity at N-methyl-D-aspartate (NMDA) receptors with minimal to no activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] This property allows for the targeted investigation of NMDA receptor function in a variety of experimental paradigms.

This technical guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for utilizing potassium L-aspartate as a selective excitatory amino acid probe. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to dissect the complex roles of NMDA receptor signaling in neuronal function and disease.

The Molecular Logic of L-Aspartate's Excitatory Action: A Focus on the NMDA Receptor

L-aspartate exerts its excitatory effects primarily through the activation of NMDA receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[7][8] Unlike glutamate, which potently activates both AMPA and NMDA receptors, L-aspartate's interaction with AMPA receptors is negligible.[6][7] This selectivity is the cornerstone of its utility as an experimental tool.

The activation of NMDA receptors by L-aspartate is a multi-step process that requires the presence of a co-agonist, typically glycine or D-serine, and the relief of a voltage-dependent magnesium (Mg²⁺) block.[8] Upon binding of both L-aspartate and a co-agonist, the NMDA receptor channel undergoes a conformational change. However, at resting membrane potentials, the channel pore is occluded by a Mg²⁺ ion. Depolarization of the postsynaptic membrane, often initiated by the activation of nearby AMPA receptors by endogenous glutamate, dislodges the Mg²⁺ ion, allowing for the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), and the efflux of potassium (K⁺).[8][9] The subsequent rise in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).

Caption: NMDA Receptor Signaling Pathway Activated by L-Aspartate.

Quantitative Pharmacology of L-Aspartate at NMDA Receptors

A precise understanding of the potency and binding affinity of L-aspartate is critical for designing and interpreting experiments. The following table summarizes key pharmacological parameters. It is important to note that these values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.

| Parameter | Value | Conditions | Source |

| EC₅₀ (L-Glutamate) | 2.3 µM | Mouse embryonic hippocampal neurons, 3 µM glycine, 0 mM Mg²⁺ | [10] |

| Kᵢ (L-Aspartate) | Not consistently reported | It is recommended to determine this empirically for the specific tissue and receptor subtypes under investigation. | |

| Receptor Selectivity | High for NMDA receptors | Little to no activation of AMPA/kainate receptors. | [6][7] |

| Co-agonist Requirement | Glycine or D-Serine | Essential for channel opening. | [8] |

Experimental Protocols for Investigating L-Aspartate's Effects

The following protocols are provided as a starting point and should be optimized for the specific experimental system.

Electrophysiology: Isolating L-Aspartate-Evoked NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion currents mediated by NMDA receptors upon application of potassium L-aspartate.

Objective: To record and characterize NMDA receptor-mediated currents in response to L-aspartate application in cultured neurons or brain slices.

Rationale for Key Steps:

-

Potassium Gluconate-based Internal Solution: This composition is chosen to approximate the intracellular ionic environment of a neuron. Potassium is the primary intracellular cation, and gluconate is a large, relatively impermeant anion that minimizes effects on chloride conductances.

-

Inclusion of AMPA/Kainate and GABA Receptor Antagonists: To ensure that the recorded currents are exclusively mediated by NMDA receptors, it is crucial to block other major ionotropic receptors.

-

Low Extracellular Magnesium: To facilitate the opening of the NMDA receptor channel at negative holding potentials, a low concentration of Mg²⁺ is used in the external solution.

-

Holding Potential of -70 mV: This negative potential enhances the driving force for cation influx and allows for the measurement of inward currents.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.01 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), 0.02 Bicuculline. Adjust pH to 7.4 with NaOH. The concentration of MgCl₂ should be low (e.g., 0.01 mM) or omitted.

-

Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 0.2 EGTA. Adjust pH to 7.3 with KOH.

-

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Establish a stable baseline recording in the external solution.

-

-

Application of Potassium L-Aspartate:

-

Prepare a stock solution of potassium L-aspartate (e.g., 100 mM) in the external solution.

-

Apply L-aspartate at a final concentration of 10-100 µM to the neuron using a perfusion system.

-

Record the inward current elicited by L-aspartate.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the L-aspartate-evoked current.

-

To confirm the current is mediated by NMDA receptors, apply a specific NMDA receptor antagonist such as D-AP5 (50 µM) and observe the blockade of the L-aspartate-induced current.

-

Caption: Workflow for Isolating L-Aspartate-Evoked NMDA Receptor Currents.

Calcium Imaging: Visualizing Neuronal Activation by L-Aspartate

Calcium imaging allows for the visualization of changes in intracellular Ca²⁺ concentration in response to neuronal activation.

Objective: To monitor L-aspartate-induced calcium transients in a population of neurons.

Rationale for Key Steps:

-

Fluo-4 AM Loading: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to Ca²⁺. The AM ester group facilitates its entry into cells, where it is cleaved by intracellular esterases, trapping the dye inside.

-

Pharmacological Blockade of Other Receptors: Similar to the electrophysiology protocol, blocking other ionotropic receptors is essential to attribute the observed Ca²⁺ influx to the activation of NMDA receptors by L-aspartate.

-

Baseline Fluorescence Measurement: Establishing a stable baseline is crucial for accurately quantifying the change in fluorescence upon stimulation.

Step-by-Step Protocol:

-

Cell Preparation and Dye Loading:

-

Plate neurons on glass-bottom dishes suitable for imaging.

-

Load the cells with a calcium indicator dye, such as Fluo-4 AM (2-5 µM), in a physiological saline solution for 30-45 minutes at 37°C.

-

Wash the cells with the external solution (as described in the electrophysiology protocol, but with physiological Mg²⁺ concentration, e.g., 1 mM) to remove excess dye.

-

-

Imaging Setup:

-

Place the dish on the stage of a fluorescence microscope equipped with a camera for time-lapse imaging.

-

Excite the dye at its excitation wavelength (e.g., ~494 nm for Fluo-4) and collect the emission at its emission wavelength (e.g., ~516 nm for Fluo-4).

-

-

Baseline Recording:

-

Acquire a series of images at a defined frame rate (e.g., 1 Hz) to establish a stable baseline fluorescence (F₀).

-

-

Stimulation with Potassium L-Aspartate:

-

Apply potassium L-aspartate (10-100 µM) to the cells via a perfusion system.

-

Continue to acquire images to capture the change in fluorescence (F).

-

-

Data Analysis:

-

For each region of interest (e.g., a single neuron), calculate the change in fluorescence over baseline (ΔF/F₀ = (F - F₀) / F₀).

-

Plot the ΔF/F₀ over time to visualize the calcium transient.

-

Confirm the NMDA receptor dependency by pre-incubating the cells with an NMDA receptor antagonist and observing the lack of a calcium response to L-aspartate.

-

Caption: Experimental Workflow for Calcium Imaging of L-Aspartate-Induced Neuronal Activation.

Radioligand Binding Assay: Determining the Affinity of L-Aspartate for NMDA Receptors

Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.

Objective: To determine the inhibition constant (Kᵢ) of L-aspartate for the NMDA receptor using a competitive binding assay.

Rationale for Key Steps:

-

Use of a Radiolabeled Antagonist: A high-affinity radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) is used as a probe.

-

Competition with Unlabeled L-Aspartate: By measuring the ability of increasing concentrations of unlabeled L-aspartate to displace the radiolabeled antagonist, the affinity of L-aspartate for the receptor can be determined.

-

Separation of Bound and Free Ligand: Filtration is a common method to separate the receptor-bound radioligand from the free radioligand in the solution.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., cortex or hippocampus) using standard centrifugation techniques.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled NMDA receptor antagonist (e.g., 2 nM [³H]CGP 39653), and increasing concentrations of unlabeled potassium L-aspartate.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a non-radioactive NMDA receptor antagonist).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-aspartate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of L-aspartate.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of L-aspartate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Principle of a Competitive Radioligand Binding Assay for L-Aspartate.

Preparation and Handling of Potassium L-Aspartate Solutions

-

Chemical Properties: Potassium L-aspartate is a white crystalline powder that is soluble in water.[11]

-

Solution Preparation: For electrophysiological and imaging experiments, prepare a stock solution (e.g., 100 mM) in deionized water or the appropriate buffer. The pH of the stock solution should be adjusted to the desired physiological range (7.3-7.4) with either KOH or HCl, as aspartic acid has acidic properties.

-

Storage and Stability: Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation and repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock solution should be prepared. While specific stability data for dilute experimental solutions is not extensively published, it is good practice to use freshly prepared solutions for each experiment to ensure consistency.

Concluding Remarks: The Role of Potassium L-Aspartate in Advancing Neuroscience Research

While the debate regarding its role as a primary neurotransmitter continues, the value of potassium L-aspartate as a selective NMDA receptor agonist is undisputed.[6][7] Its ability to activate NMDA receptors with minimal off-target effects on AMPA receptors provides a clean and powerful tool for dissecting the intricate signaling pathways governed by this crucial receptor. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently utilize potassium L-aspartate to advance our understanding of synaptic function, plasticity, and the pathophysiology of neurological disorders.

References

-

Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. [Link]

-

Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter?. Journal of Neuroscience, 35(28), 10166-10171. [Link]

-

Rae, C., et al. (2025). Aspartate in the Brain: A Review. Neurochemical Research. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). MDPI. [Link]

-

Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.[Link]

-

Is Aspartate an Excitatory Neurotransmitter?. (2015). ResearchGate. [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]

-

NMDA receptor. (n.d.). Wikipedia. [Link]

-

Gleason, E. L., et al. (1993). Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus. Journal of Neuroscience, 13(9), 3944-3955. [Link]

-

Cavallero, S., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. Journal of Neurochemistry, 110(5), 1595-1605. [Link]

-

Herring, B. E., et al. (2015). Is Aspartate an Excitatory Neurotransmitter?. Journal of Neuroscience, 35(28), 10166-10171. [Link]

-

Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. In Ionotropic Glutamate Receptors in the CNS. [Link]

-

Is Aspartate an Excitatory Neurotransmitter?. (2015). PubMed. [Link]

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (n.d.). PubMed. [Link]

-

How to prepare internal solution for patch clamp?. (2016). ResearchGate. [Link]

-

D'Aniello, A., et al. (2019). Oral D-Aspartate enhances synaptic plasticity reserve in progressive multiple sclerosis. Multiple Sclerosis Journal, 26(3), 304-311. [Link]

-

Potassium aspartate. (n.d.). Wikipedia. [Link]

-

Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Gibb, A. J., & Colquhoun, D. (1992). Activation of N-methyl-D-aspartate receptors by L-glutamate in cells dissociated from adult rat hippocampus. The Journal of Physiology, 456, 143-179. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. [Link]

-

Olverman, H. J., et al. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. British Journal of Pharmacology, 95(3), 913-922. [Link]

-

Lester, R. A., & Jahr, C. E. (1992). Kinetics of NMDA channel opening. The Journal of Neuroscience, 12(2), 635-643. [Link]

-

Yu, S. P., & Choi, D. W. (1997). Ca2+-independent, but voltage- and activity-dependent regulation of the NMDA receptor outward K+ current in mouse cortical neurons. The Journal of Physiology, 505(Pt 3), 637-647. [Link]

-

Whole-cell Patch-clamp Recordings in Brain Slices. (2016). RE-Place. [Link]

-

Electrophysiology: What goes on the inside?. (2017). Scientifica. [Link]

-

Vicini, S., et al. (1998). Functional and pharmacological differences between recombinant N-methyl-D-aspartate receptors. Journal of Neurophysiology, 79(2), 555-566. [Link]

-

CALCIUM IMAGING PROTOCOL. (2025). protocols.io. [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). In The NMDA Receptor. [Link]

-

Characterization of the binding of radioligands to the N-methyl-D-aspartate, phencyclidine, and glycine receptors in buffy coat membranes. (1989). UTMB Research Experts. [Link]

-

Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. (2000). Neuroscience Letters, 285(2), 123-126. [Link]

-

Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors. (2022). MDPI. [Link]

-

NMDA vs AMPA Receptors | Differences Explained Simply | Neurology playlist. (2025). YouTube. [Link]

-

Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (2015). PubMed Central. [Link]

-

[Determination of the potassium ionic activity of potassium aspartate solution by using the potassium sensitive glass electrode. An electrophysiological study of the effect of L-potassium aspartate on renal tubular function of the rat. 3]. (1969). PubMed. [Link]

-

Functional Calcium Imaging In Developing Cortical Networks l Protocol Preview. (2022). YouTube. [Link]

-

Different binding affinities of NMDA receptor channel blockers in various brain regions. (1992). PubMed. [Link]

-

Synaptic NMDA receptor activity at resting membrane potentials. (2022). Frontiers in Synaptic Neuroscience. [Link]

-

In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy. (2012). In Neuromethods. [Link]

-

Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits. (2020). Frontiers in Cellular Neuroscience. [Link]

-

Central and Peripheral Sensitization in Temporomandibular Disorders: Proposed Mechanisms of Botulinum Toxin Therapy. (n.d.). MDPI. [Link]

-

Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala. (2022). Journal of Neurophysiology, 127(5), 1277-1289. [Link]

-

[Interrelationship between the transport of L-aspartate and potassium ions into the cell (author's transl)]. (1976). PubMed. [Link]

-

Can NMDA currents be blocked by some ways while performing whole cell patch clamp recordings in mammalian cells?. (2014). ResearchGate. [Link]

-

Comparative study of the efficacy of potassium magnesium L-, D- and DL-aspartate stereoisomers in overcoming digoxin- and furosemide-induced potassium and magnesium depletions. (2025). ResearchGate. [Link]

-

NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). (2016). Cold Spring Harbor Protocols. [Link]

-

Stability of routine biochemical analytes in whole blood and plasma/serum: Focus on potassium stability from lithium heparin. (n.d.). ResearchGate. [Link]

Sources

- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Ca2+-independent, but voltage- and activity-dependent regulation of the NMDA receptor outward K+ current in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-aspartate: evidence for a role in cone photoreceptor synaptic transmission in the carp retina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium L-aspartate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Potassium L-aspartate, a compound of significant interest in both fundamental research and pharmaceutical development. We will delve into its chemical properties, differentiate between its common forms, and explore its critical applications, with a particular focus on its utility in electrophysiology and as a therapeutic agent. This document is intended to serve as a practical resource for scientists and professionals in the field, offering not only theoretical knowledge but also actionable protocols and insights.

Delineating the Forms of Potassium L-aspartate: A Matter of Stoichiometry

A critical point of understanding for any researcher working with Potassium L-aspartate is the existence of multiple forms, which differ in their stoichiometry and hydration state. The two primary forms encountered are Monopotassium L-aspartate and Dipotassium L-aspartate. Their key identifiers and properties are summarized below.

| Feature | Monopotassium L-aspartate | Dipotassium L-aspartate |

| Synonyms | L-Aspartic acid potassium salt (1:1), Potassium hydrogen aspartate | L-Aspartic acid, dipotassium salt |

| CAS Number | 1115-63-5 | 14007-45-5 |

| Molecular Formula | C₄H₆KNO₄ | C₄H₅K₂NO₄ |

| Molecular Weight | 171.19 g/mol (anhydrous)[1], 180.2 g/mol (hemihydrate) | 209.28 g/mol |

| Appearance | White to almost white crystalline powder | White or almost white powder |

It is imperative to verify the specific form of Potassium L-aspartate being used, as the difference in molecular weight and potassium content can significantly impact experimental outcomes and formulation calculations. The monohydrate form of Monopotassium L-aspartate is also commercially available and should be accounted for in molarity calculations.

Physicochemical Properties and Handling

Potassium L-aspartate is a white, crystalline powder that is generally soluble in water.[1] The solubility of L-aspartic acid, and by extension its potassium salts, can be influenced by the presence of other salts in the solution. Studies have shown a "salting-in" effect with potassium chloride, indicating increased solubility in the presence of this salt. Solutions of Potassium L-aspartate are relatively stable, and for applications such as electrophysiology, stock solutions can be prepared, aliquoted, and stored frozen at -20°C or -80°C for extended periods.[2] Before use, it is recommended to filter the solution through a 0.22 µm filter to ensure sterility and remove any particulate matter.[2]

Core Applications in Research and Development

Electrophysiology: The Intracellular Milieu

A cornerstone application of Potassium L-aspartate is in the field of electrophysiology, specifically in the preparation of intracellular (pipette) solutions for patch-clamp recordings.[1] The rationale for its use lies in the need to mimic the intracellular ionic environment of the neuron, which is characterized by a high concentration of potassium ions.

Causality Behind Experimental Choice:

-

Physiological Relevance: The high intracellular potassium concentration is crucial for establishing the resting membrane potential of neurons. Potassium L-aspartate serves as a readily soluble and physiologically compatible source of potassium ions.

-

Anion Considerations: The choice of the accompanying anion is not trivial. While chloride is the most abundant extracellular anion, its intracellular concentration is typically low. Using a high concentration of potassium chloride in the pipette solution can alter the chloride reversal potential and affect the function of GABA-A receptors, potentially causing them to be excitatory rather than inhibitory. Aspartate, being a larger, less mobile anion and a naturally occurring amino acid, is often preferred to minimize these non-physiological effects.

-

Impact on Cellular Processes: It is important to note that components of the internal solution can affect cellular processes. For instance, some studies have shown that potassium aspartate can increase the activity of cAMP-dependent protein kinase (PKA).[3] Researchers should be mindful of such potential effects when interpreting their data.

Below is a logical workflow for the preparation of a standard intracellular solution for patch-clamp recording.

Caption: Workflow for preparing an intracellular solution for patch-clamp electrophysiology.

Experimental Protocol: Preparation of a Potassium L-aspartate Based Intracellular Solution